4-(((4-Methylphthalazin-1-yl)thio)methyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

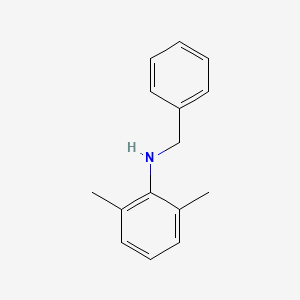

The compound “4-(((4-Methylphthalazin-1-yl)thio)methyl)benzonitrile” is a derivative of benzonitrile , which is a simple aromatic nitrile. The name suggests that it has a phthalazine ring (a type of heterocyclic compound) and a thioether linkage attached to the benzonitrile core.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the phthalazine ring, the introduction of the methyl group, and the creation of the thioether linkage. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its components: a benzonitrile core, a phthalazine ring, and a thioether linkage. The exact 3D structure would depend on the specific locations of these components within the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrile group, the phthalazine ring, and the thioether linkage. Each of these functional groups has distinct reactivity patterns, which could lead to a variety of possible reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could influence its polarity, the phthalazine ring could affect its stability, and the thioether linkage could impact its reactivity .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

4-(((4-Methylphthalazin-1-yl)thio)methyl)benzonitrile and its derivatives are synthesized for various biological and chemical applications. Studies have explored the synthesis of biologically active phthalazinone derivatives, highlighting their antimicrobial activities. For example, the synthesis of 4-benzyl-2-1(2H) phthalazonyl derivatives exhibited pronounced antimicrobial activities, demonstrating the potential use of these compounds in clinical medicine due to their antipyretic, analgesic, and tuberculostatic activity (Bedair, Lamphon, & Ghazal, 1987).

Photophysical Studies and Material Applications

Another research avenue involves the photophysical properties of metallo-phthalocyanine complexes with thiazole groups. These complexes, synthesized from derivatives similar to 4-(((4-Methylphthalazin-1-yl)thio)methyl)benzonitrile, have been studied for their fluorescence quenching capabilities, highlighting their potential applications in materials science and photodynamic therapy (Yenilmez, Sevim, & Bayır, 2013).

Antibacterial and Anticonvulsant Activities

Further, new heterocycles incorporating phthalazine have been synthesized for their antibacterial activity, demonstrating the chemical versatility and biological significance of these compounds (Khalil, Berghot, & Gouda, 2009). Additionally, novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones have been synthesized, showing significant anticonvulsant activity, thereby indicating their potential as therapeutic agents (Grasso, De Sarro, De Sarro, Micale, Zappalà, Puja, Baraldi, & De Micheli, 2000).

High-Performance Material Synthesis

The synthesis of high-performance bisphthalonitrile resins cured with self-catalyzed aminophenoxy phthalonitrile has also been reported, illustrating the use of these compounds in creating materials with outstanding thermal stability and mechanical properties (Sheng, Peng, Guo, Yu, Naito, Qu, & Zhang, 2014).

Propiedades

IUPAC Name |

4-[(4-methylphthalazin-1-yl)sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3S/c1-12-15-4-2-3-5-16(15)17(20-19-12)21-11-14-8-6-13(10-18)7-9-14/h2-9H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJADDOLPOBVWIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)SCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2743849.png)

![N-(4-bromophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2743851.png)

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2743853.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2743856.png)

![2-(Benzylsulfanyl)-4-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2743857.png)

![7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2743859.png)

![3-[(4-Tert-butylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2743860.png)

![4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2743861.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2743869.png)